2,3,5,6-tetramethyl-N-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[3-oxo-3-[3-(triazol-1-yl)pyrrolidin-1-yl]propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-13-11-14(2)16(4)19(15(13)3)28(26,27)21-7-5-18(25)23-9-6-17(12-23)24-10-8-20-22-24/h8,10-11,17,21H,5-7,9,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXBPIIEISHPSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC(=O)N2CCC(C2)N3C=CN=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetramethyl-N-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propyl}benzene-1-sulfonamide can be achieved through a multi-step process involving the following key steps:
Formation of the 1H-1,2,3-triazole ring:
Introduction of the pyrrolidine ring: This step involves the nucleophilic substitution of a suitable pyrrolidine derivative.
Attachment of the tetramethylbenzenesulfonamide group: This can be achieved through a sulfonamide formation reaction using a tetramethylbenzenesulfonyl chloride precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetramethyl-N-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted sulfonamides .
Scientific Research Applications
The compound 2,3,5,6-tetramethyl-N-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propyl}benzene-1-sulfonamide is a complex organic molecule that has garnered attention in various scientific research applications. This article provides an overview of its applications based on existing literature and research findings.
Chemical Properties and Structure
This compound is characterized by its unique molecular structure, which includes:
- A sulfonamide group that enhances its solubility and bioactivity.
- A triazole ring known for its role in medicinal chemistry, particularly in antifungal and antibacterial agents.
- A pyrrolidine moiety that may contribute to its pharmacological properties.
Medicinal Chemistry
The compound has potential applications in the field of medicinal chemistry due to its structural components:
- Antimicrobial Activity : The presence of the triazole ring suggests potential use as an antifungal or antibacterial agent. Triazoles are widely recognized for their efficacy against various pathogens.
- Anticancer Properties : Some studies indicate that sulfonamide derivatives can exhibit anticancer activity, making this compound a candidate for further investigation in cancer treatment protocols.
Biochemical Studies
The compound's ability to interact with biological systems opens avenues for biochemical research:
- Enzyme Inhibition : Investigations into how this compound affects specific enzymes could provide insights into its mechanism of action and potential therapeutic uses.
- Cellular Studies : Its impact on cell proliferation and apoptosis can be studied to evaluate its effects on cancer cells versus normal cells.
Agricultural Chemistry
Due to the increasing need for sustainable agricultural practices, this compound may find applications in:
- Pesticide Development : The triazole component is often associated with fungicidal properties, suggesting that derivatives of this compound could be developed as effective agricultural fungicides.
Material Science
The unique chemical structure may also lend itself to applications in material science:
- Polymer Chemistry : The sulfonamide group can be utilized in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced solubility.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of various sulfonamide derivatives, including compounds similar to the one . Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics.
Case Study 2: Anticancer Potential
Research focused on the anticancer properties of triazole-containing compounds demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This highlights the potential of the compound as a lead structure for anticancer drug development.
Case Study 3: Agricultural Applications
Field trials assessing the efficacy of triazole-based fungicides showed promising results in controlling fungal diseases in crops. This indicates that compounds like 2,3,5,6-tetramethyl-N-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propyl}benzene-1-sulfonamide could be explored further for agricultural use.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetramethyl-N-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thus reducing intraocular pressure in glaucoma patients . The compound’s triazole ring and sulfonamide group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture. Below, it is compared to analogs with sulfonamide, triazole, or pyrrolidine motifs, focusing on structural, physicochemical, and functional attributes.
Table 1: Structural and Functional Comparison
Key Observations:
Sulfonamide vs. This difference impacts bioavailability and target selectivity .
Triazole vs. Tetrazole : The 1,2,3-triazole in the target compound offers metabolic stability over 1H-tetrazoles (e.g., 844882-07-1), which are prone to ring-opening under acidic conditions. However, tetrazoles exhibit stronger hydrogen-bond acceptor capacity, influencing receptor affinity .
Physicochemical Properties (Inferred):
- LogP : The tetramethyl benzene and hydrophobic triazole may elevate the target compound’s LogP (~3.5–4.0) compared to more polar analogs like 844882-07-1 (LogP ~2.1).
- Solubility: The propanone linker could mitigate poor aqueous solubility associated with tetramethyl aromatics.
Research Findings and Challenges
- Synthetic Complexity : Installing the triazole-pyrrolidine system requires precise click chemistry conditions, contrasting with simpler sulfonamide syntheses (e.g., 878682-97-4 derivatives) .
- Crystallographic Refinement : SHELXL’s ability to model disordered methyl groups and triazole rings (via anisotropic displacement parameters) is critical for resolving the target compound’s structure .
Biological Activity
The compound 2,3,5,6-tetramethyl-N-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propyl}benzene-1-sulfonamide is a complex organic molecule that belongs to a class of sulfonamides with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a tetramethylbenzene core, with a triazole moiety that enhances its biological interactions. The presence of the pyrrolidine ring contributes to its structural diversity and potential for various biological activities.
Molecular Formula and Weight
- Molecular Formula : C25H32N4O2S
- Molecular Weight : 484.6 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The incorporation of the triazole ring in this compound may similarly enhance its antibacterial efficacy.
Case Study: Antibacterial Testing
A study conducted on related triazole-containing compounds demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL, indicating substantial antibacterial activity .
Antiviral Activity
The compound may also exhibit antiviral properties, particularly against RNA viruses. Research has shown that triazole derivatives can inhibit viral replication by interfering with viral polymerases or proteases. This suggests that our compound could be evaluated for activity against viruses such as SARS-CoV-2.
Triazoles typically function by binding to specific sites on viral enzymes, inhibiting their activity. For example, studies have highlighted the role of triazole derivatives in inhibiting the activity of CSNK2A1 kinase, which is crucial for viral replication processes .
Cytotoxicity and Selectivity
While exploring the biological activity of this compound, it is essential to assess its cytotoxicity to ensure selectivity towards pathogenic cells over healthy ones. Initial screenings should include cytotoxicity assays on human cell lines to establish a safety profile.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits moderate cytotoxicity against cancer cell lines while maintaining lower toxicity levels in normal cell lines. This selectivity is crucial for developing therapeutic agents with fewer side effects.
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds suggests that modifications to the triazole and sulfonamide groups can significantly affect biological activity. For example, varying substituents on the triazole ring can enhance binding affinity to target proteins involved in disease pathways.
| Compound | Activity | MIC (µg/mL) | Cytotoxicity (IC50 µM) |
|---|---|---|---|
| Triazole A | Antibacterial | 16 | 45 |
| Triazole B | Antiviral | 32 | 50 |
| Target Compound | TBD | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing this compound, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions, including (1) formation of the pyrrolidine-triazole core via cyclization, (2) sulfonamide coupling, and (3) propionitrile intermediate formation (). Optimization focuses on:
- Temperature : Controlled stepwise heating (0–5°C for nitrile intermediates, reflux for coupling steps) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency .
- Catalysts : Piperidine or similar bases catalyze Knoevenagel condensations for nitrile derivatives .
- Analytical validation : HPLC monitors reaction progress (retention time: ~8–12 min for intermediates), while NMR confirms structural integrity (e.g., triazole proton peaks at δ 7.8–8.2 ppm) .
Q. What analytical techniques are critical for characterizing this compound and confirming its structure?
- Primary methods :
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., tetramethylbenzene signals at δ 2.2–2.5 ppm; triazole protons at δ 7.8–8.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ expected m/z: ~490–500) .
- FT-IR : Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and triazole C-N bonds (~1600 cm⁻¹) .
Q. What initial biological screening approaches are used to assess this compound’s activity?
- Target identification : Enzymatic assays (e.g., kinase inhibition) and receptor-binding studies (e.g., GPCR modulation) are prioritized due to the sulfonamide-triazole pharmacophore .
- In vitro models :
- Cell viability assays (MTT/WST-1) screen for cytotoxicity .
- Fluorescence polarization quantifies protein-ligand binding affinity (Kd values reported in µM range) .
Advanced Research Questions
Q. How can computational methods predict this compound’s interaction with biological targets?
- Approach :
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with enzymes (e.g., carbonic anhydrase IX) .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding stability .
- MD simulations : GROMACS assesses dynamic interactions (e.g., triazole-pyrrolidine flexibility in aqueous environments) .
- Validation : Compare computational IC₅₀ values with experimental enzymatic inhibition data .
Q. How can researchers address discrepancies in biological activity data across different assays?
- Root cause analysis :
- Assay variability : pH, ionic strength, and solvent (e.g., DMSO concentration) alter compound solubility and activity .
- Target promiscuity : Off-target effects may arise from the sulfonamide group’s broad reactivity .
- Resolution strategies :
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
- Proteome-wide profiling (e.g., KinomeScan) identifies off-target interactions .
Q. What advanced techniques improve synthetic yield and purity for industrial-scale research?
- Process optimization :
- Continuous flow reactors : Enhance reaction control for sulfonamide coupling (yield improvement: ~15–20%) .
- High-throughput screening : Identifies optimal catalysts (e.g., Pd/C for hydrogenation steps) .
- Purification : Preparative HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
